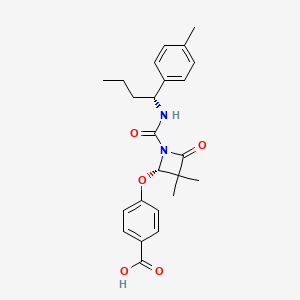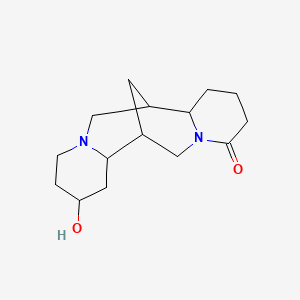
13-Hydroxylupanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxylupanine is a quinolizidine alkaloid (QA) found within the genus Lupinus . It is a secondary metabolite synthesized by plants from lysine, for defense against pathogens and other predators .
Synthesis Analysis
The synthesis of Hydroxylupanine is species-specific and organ-specific . The main derivative of Hydroxylupanine is 13-hydroxylupanine, which is the precursor of a large number of esters . The onset of de novo QA biosynthesis occurs after the metabolization of seed QA during germination .
Molecular Structure Analysis
Hydroxylupanine has a molecular formula of C15H24N2O2 and a molecular weight of 264.3633 . The IUPAC Standard InChI is InChI=1S/C15H24N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h10-14,18H,1-9H2 .
Applications De Recherche Scientifique
- Résultats: La disposition in vivo de la 13-Hydroxylupanine chez l'homme montre qu'elle est principalement excrétée inchangée dans l'urine. La toxicité clinique résultant de la consommation de graines de lupin est peu probable .
- Résultats: La this compound est l'un des principaux alcaloïdes présents dans les lupins, avec un contenu variable selon les espèces .
Toxicologie et évaluation de la sécurité
Teneur en alcaloïdes dans les lupins
Réserves d'azote et mécanismes de résistance
En résumé, la this compound a été étudiée en toxicologie, en teneur en alcaloïdes, en défense des plantes et en métabolisme. Bien que des recherches supplémentaires soient nécessaires, ses propriétés uniques en font un composé intéressant pour des études plus approfondies. 🌱🔬 .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 13-Hydroxylupanine is the enzyme 13-hydroxylupinine O-tigloyltransferase . This enzyme belongs to the family of transferases, specifically those acyltransferases transferring groups other than aminoacyl groups . It plays a crucial role in the enzymatic synthesis of quinolizidine alkaloid esters .
Mode of Action
This compound interacts with its target enzyme, 13-hydroxylupinine O-tigloyltransferase, by serving as a substrate . The enzyme catalyzes the chemical reaction involving (E)-2-methylcrotonoyl-CoA and this compound, resulting in the formation of CoA and 13-(2-methylcrotonoyl)oxylupanine .
Biochemical Pathways
The interaction of this compound with its target enzyme is part of the broader biochemical pathway of quinolizidine alkaloid biosynthesis . This pathway involves the enzymatic synthesis of quinolizidine alkaloid esters, a class of compounds that includes this compound .
Result of Action
This compound has been reported to block ganglionic transmission, decrease cardiac contractility, and contract uterine smooth muscle . These effects are likely the result of its interaction with the 13-hydroxylupinine O-tigloyltransferase enzyme and its role in the biosynthesis of quinolizidine alkaloid esters .
Analyse Biochimique
Biochemical Properties
13-Hydroxylupanine interacts with various enzymes and proteins. A key enzyme is the this compound O-tigloyltransferase, which catalyzes the acyltransfer reaction from tigloyl-CoA to this compound . This enzyme belongs to a unique subfamily of a plant acyl-CoA-dependent acyltransferase gene family .
Cellular Effects
Quinolizidine alkaloids, including this compound, are known to play a role in plant defense against pathogens and predators . They can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme this compound O-tigloyltransferase. The enzyme catalyzes the acyltransfer reaction from tigloyl-CoA to this compound, indicating a potential role in enzyme activation .
Metabolic Pathways
This compound is involved in the biosynthesis of quinolizidine alkaloids, a process that begins with the amino acid lysine . The enzyme this compound O-tigloyltransferase plays a crucial role in this pathway .
Transport and Distribution
Quinolizidine alkaloids, including this compound, are biosynthesized in green tissues of the plant, transported via phloem, and stored in all organs of the plant, including seeds .
Propriétés
| { "Design of the Synthesis Pathway": "Hydroxylupanine can be synthesized by the reduction of lupanine using sodium borohydride.", "Starting Materials": [ "Lupanine", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Lupanine is dissolved in methanol.", "Sodium borohydride is added to the solution.", "The reaction mixture is stirred at room temperature for several hours.", "Water is added to the reaction mixture to quench the excess sodium borohydride.", "The mixture is filtered and the filtrate is concentrated under reduced pressure.", "The resulting solid is washed with water and dried to obtain Hydroxylupanine." ] } | |
Numéro CAS |
15358-48-2 |
Formule moléculaire |
C15H24N2O2 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
(1S,2R,9S,10S,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h10-14,18H,1-9H2/t10-,11-,12-,13+,14-/m0/s1 |
Clé InChI |
JVYKIBAJVKEZSQ-YHQUGGNUSA-N |
SMILES isomérique |
C1C[C@@H]2[C@H]3C[C@@H](CN2C(=O)C1)[C@@H]4C[C@H](CCN4C3)O |
SMILES |
C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O |
SMILES canonique |
C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
6809-89-8 (hydrochloride) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Hydroxylupanine; Alkaloid C 2, from Cadia purpurea; 4-25-00-00082 (Beilstein Handbook Reference); (+)-13-Hydroxylupanine; BRN 0087896; BRN0087896; BRN-0087896; Jamaidine; Lupanine, hydroxy- (6CI); Oxylupanine; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




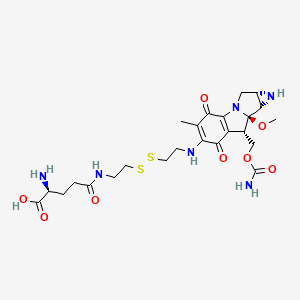
![5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine](/img/structure/B1673877.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide](/img/structure/B1673880.png)
![N-(1H-indazol-5-yl)-N'-[2-(1H-indol-3-yl)ethyl]-6-methoxy-1,3,5-triazine-2,4-diamine](/img/structure/B1673881.png)
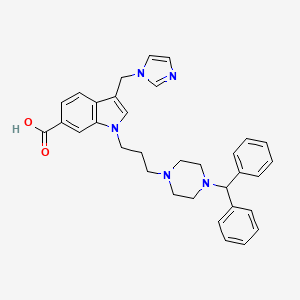

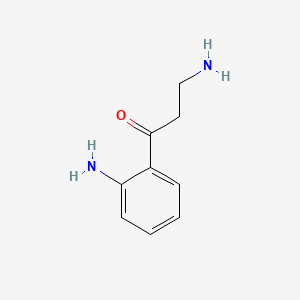
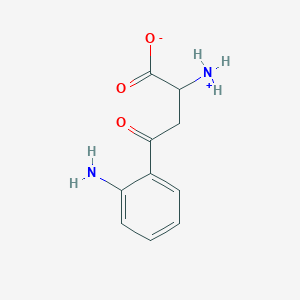
![2-[3-methoxy-2-propoxy-5-[(2R,5R)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol](/img/structure/B1673891.png)
![2-[2-[[1-Carboxy-4-(diaminomethylideneamino)-3-hydroxybutyl]amino]ethylamino]butanedioic acid](/img/structure/B1673893.png)
![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1673894.png)
![N-{(2r,4s,5s)-2-Benzyl-5-[(Tert-Butoxycarbonyl)amino]-4-Hydroxy-6-Phenylhexanoyl}-L-Leucyl-L-Phenylalaninamide](/img/structure/B1673895.png)
